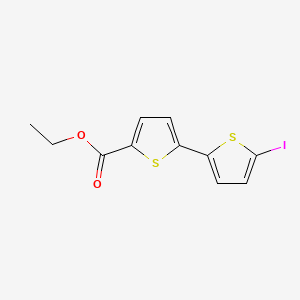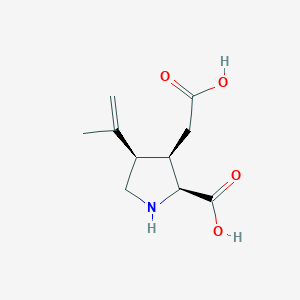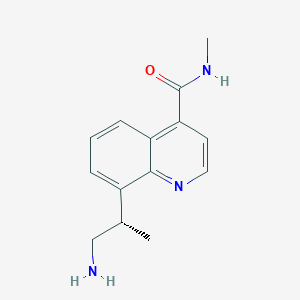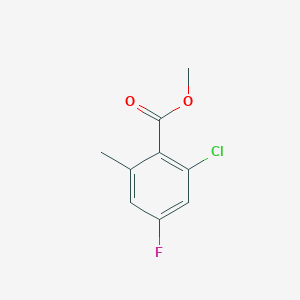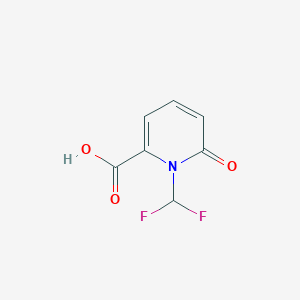
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a compound of significant interest in the field of organic chemistry
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid typically involves difluoromethylation processes. One common method is the use of difluoromethylation reagents such as chlorodifluoromethane (CHF2Cl) or other novel non-ozone depleting difluorocarbene reagents Industrial production methods may involve continuous flow processes to ensure efficient and scalable synthesis .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Cross-Coupling: Transition metal-catalyzed cross-coupling reactions can be employed to introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be compared with other difluoromethylated compounds such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its use in fungicides.
Difluoromethylated pyrroles and thiophenes: These compounds share similar structural motifs and are used in various chemical applications.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H5F2NO3 |
|---|---|
Poids moléculaire |
189.12 g/mol |
Nom IUPAC |
1-(difluoromethyl)-6-oxopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)10-4(6(12)13)2-1-3-5(10)11/h1-3,7H,(H,12,13) |
Clé InChI |
SAXVYJMTJVYCCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C(=C1)C(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


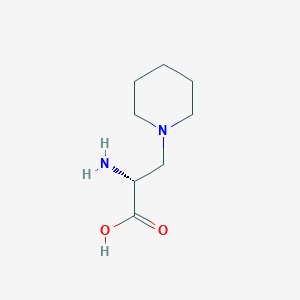
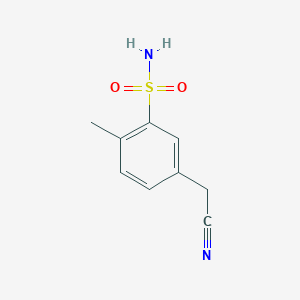
![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
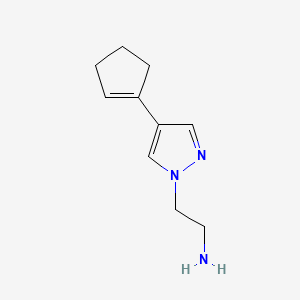
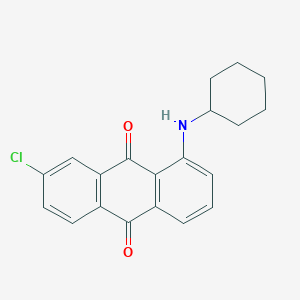
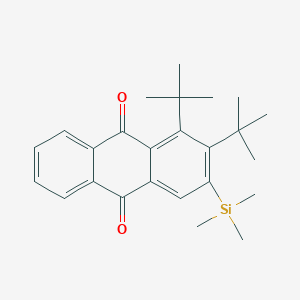
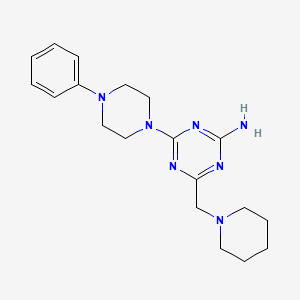
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
